methyl (2-methyl-4-quinolinyl)carbamate
Overview
Description
Methyl (2-methyl-4-quinolinyl)carbamate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.089877630 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : A protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates was developed. This process facilitates the efficient synthesis of key structural motifs in bioactive products under mild, metal- and base-free conditions (Xie et al., 2019).
Synthesis and Photophysics of Donor−Acceptor Conjugated Polymers : The study introduced carbazole−quinoline and phenothiazine−quinoline copolymers, highlighting their potential in material science for applications requiring large intramolecular charge transfer, which is pivotal for developing advanced electronic and optoelectronic devices (Jenekhe et al., 2001).
Medicinal Chemistry and Pharmacology
Acetylcholinesterase Inhibitors : Novel inhibitors of acetylcholinesterase based on carbamic acid quinolin-6-yl esters were identified, showing potential for the treatment of Alzheimer's disease and related cognitive impairments. These compounds have shown cognitive improvements comparable to standard drugs (Decker, 2007).
Anticancer Activity : Quinoline imidoselenocarbamate EI201 was found to inhibit the PI3K/AKT/mTOR pathway, indicating potential for treating cancers with aberrant upregulation of these pathways. It targets cancer stem cells, showing significant antitumor activity both in vitro and in vivo (Ibáñez et al., 2012).
Antibacterial Activities : Methyl-4-((substituted phenyl) [6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and showed potent inhibitory activity against various bacterial strains, demonstrating their potential as novel antibacterial agents (Murthy et al., 2011).
Environmental Science and Biosensing
Amperometric Biosensing of Pesticides : A tyrosinase screen-printed biosensor was optimized for the determination of carbamates and organophosphorus pesticides, showcasing the application of these compounds in environmental monitoring and food safety (Albuquerque & Ferreira, 2007).
Properties
IUPAC Name |
methyl N-(2-methylquinolin-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-12(15)16-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKMYVRZFCFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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